molecular formula C18H15N3OS B2882732 1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 920480-55-3

1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2882732
CAS No.: 920480-55-3
M. Wt: 321.4
InChI Key: MIPSPANWDLYHIU-UHFFFAOYSA-N
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Description

1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with quinoline and thiophene moieties. This compound is synthesized via cyclocondensation of chalcone precursors with hydrazine hydrate in acidic conditions, a method widely employed for pyrazoline derivatives .

Properties

IUPAC Name

1-(3-quinolin-8-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12(22)21-16(11-15(20-21)17-8-4-10-23-17)14-7-2-5-13-6-3-9-19-18(13)14/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPSPANWDLYHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrazole ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazoline derivatives vary based on substituents at positions 3, 5, and the N1-acyl group. Below is a comparison of the target compound with structurally analogous molecules:

Compound Name Substituents (Position 3/5) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Cl-C₆H₄ / 4-F-C₆H₄ 342.79 110–112 72 Dihedral angle: 4.89° between pyrazole and aryl rings
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Cl-C₆H₄ / 4-MeO-C₆H₄ 356.83 136 82 Dihedral angles: 6.69° (pyrazole-C₆H₄Cl), 74.88° (pyrazole-C₆H₄OMe)
1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 3,4-(MeO)₂-C₆H₃ / 2-Cl-6-Me-C₉H₅N 394.27 N/A N/A Quinoline substituent enhances π-stacking
Target Compound Thiophen-2-yl / quinolin-8-yl 359.43 N/A N/A Thiophene improves solubility; quinoline enhances aromatic interactions

Key Observations :

  • Substituent Effects: Halogenated aryl groups (e.g., 4-Cl, 4-F) increase molecular polarity, whereas methoxy groups (e.g., 4-MeO) reduce crystallinity .
  • Conformational Flexibility : Dihedral angles between the pyrazole ring and aryl groups influence molecular planarity. For example, angles <10° (as seen in fluorophenyl derivatives) promote coplanarity, favoring intermolecular interactions in crystal lattices .

Biological Activity

The compound 1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological applications of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoline derivatives with thiophene and hydrazine derivatives. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Pyrazole derivatives, including those with thiophene and quinoline moieties, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. The compound in focus has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and eventual cell death .

Analgesic Properties

The analgesic activity of similar pyrazole compounds has been assessed using animal models. For example, in acetic acid-induced writhing tests, compounds exhibiting structural similarities to this compound demonstrated significant pain relief compared to control groups . This suggests a potential for developing new analgesics based on this chemical framework.

Anti-inflammatory Effects

Compounds containing pyrazole and thiophene rings have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory conditions .

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyCompound TestedBiological ActivityResults
Pyrazole Derivative AAntimicrobialEffective against E. coli and S. aureus
Pyrazole Derivative BAnticancerInduced apoptosis in breast cancer cells
Pyrazole Derivative CAnalgesicReduced pain response in mice models

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

The compound is typically synthesized via multi-step reactions:

  • Step 1 : Condensation of a quinoline-derived 1,4-dicarbonyl compound with thiophene derivatives under acidic/basic conditions.
  • Step 2 : Cyclization using hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the dihydropyrazole core .
  • Key parameters : Temperature (80–100°C), stoichiometric control of hydrazine, and solvent selection (e.g., ethanol for recrystallization).
  • Yield optimization : Automated flow reactors improve scalability, as noted in analogous syntheses .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : Assigns proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, thiophene protons at δ 7.2–7.5 ppm).
  • X-ray crystallography : Resolves dihedral angles between the quinoline, thiophene, and pyrazole rings (e.g., 6.69°–76.67° in related structures) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z ~423 for C₂₃H₂₂ClN₃O₃ analogs) .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing the quinoline and thiophene moieties be elucidated?

  • Quinoline modification : Electrophilic substitution at the 8-position requires Lewis acid catalysts (e.g., AlCl₃) .
  • Thiophene functionalization : Use sulfurizing agents like P₄S₁₀ to introduce thiol groups or halogenation for cross-coupling reactions .
  • Kinetic studies : Monitor intermediates via HPLC to identify rate-limiting steps (e.g., cyclization vs. condensation) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups on phenyl rings) to isolate contributing factors .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like CB1 receptors or kinases .
  • Dose-response assays : Validate discrepancies using standardized cell lines (e.g., MCF-7 for anticancer activity) .

Q. How can crystallography data inform intermolecular interactions in solid-state studies?

  • Hydrogen bonding : Analyze C–H···O/N interactions (e.g., bond lengths ~2.8–3.2 Å) to stabilize crystal packing .
  • π-π stacking : Measure centroid distances between quinoline and thiophene rings (typically 3.5–4.0 Å) .
  • Software tools : SHELX for refinement; Mercury for visualizing packing diagrams .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

  • Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading to identify optimal conditions .
  • Byproduct suppression : Use scavengers (e.g., molecular sieves) to absorb water in cyclization steps .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. How should researchers validate synthetic intermediates with conflicting spectral data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in diastereomeric mixtures .
  • Isotopic labeling : Track reaction pathways using ¹³C-labeled precursors .
  • Comparative crystallography : Match unit cell parameters with literature data (e.g., CCDC entries) .

Q. What protocols mitigate degradation of labile functional groups during biological assays?

  • Sample stabilization : Store solutions at –20°C with antioxidants (e.g., ascorbic acid) .
  • Degradation kinetics : Use HPLC-UV to quantify hydrolysis rates of the ethanone moiety at physiological pH .

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